An In-depth Technical Guide to 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran (CAS 13837-60-0)
An In-depth Technical Guide to 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran (CAS 13837-60-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical entity registered under CAS number 13837-60-0, identified as 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including a known synthetic route, and draws logical inferences from closely related analogs and the broader class of pyran derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines, highlighting areas of known information and identifying opportunities for further investigation.
Chemical Identity and Physicochemical Properties
2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran is a heterocyclic organic compound. Its core structure is a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 13837-60-0 | N/A |
| IUPAC Name | 2-ethynyl-2,6,6-trimethyl-2H-pyran | N/A |
| Alternate Name | 2-ethynyl-2,6,6-trimethyloxane | N/A |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| SMILES | CC1(CCCC(O1)(C)C#C)C | |
| InChI | InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3 |
Predicted Physicochemical Properties
Table 2: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value | Basis of Estimation |
| Physical State | Liquid at room temperature | Based on the low molecular weight and non-polar nature. Linaloyl oxide is a liquid.[1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | ~0.86-0.88 g/cm³ | Inferred from the density of Linaloyl Oxide (0.863-0.873 g/cm³).[1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Expected based on the largely non-polar hydrocarbon structure. Linaloyl oxide is insoluble in water and soluble in ethanol and fats.[1] |
Synthesis and Reactivity
Synthetic Protocol: Grignard Reaction
A documented synthesis of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran involves the reaction of 6-methylhept-5-en-2-one with a Grignard reagent.[2][3]
Experimental Protocol:
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Reaction Setup: To a stirred solution of 6-methylhept-5-en-2-one (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of ethynylmagnesium bromide (approximately 1.2 equivalents) in THF is added dropwise at -70 °C.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 2 hours.
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Workup: The reaction is quenched by pouring it into a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
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Extraction: The aqueous layer is extracted with diethyl ether.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Caption: Synthesis of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran.
Chemical Reactivity
The reactivity of this molecule is primarily dictated by the tetrahydropyran ring and the terminal alkyne (ethynyl) group.
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Tetrahydropyran Ring: The tetrahydropyran ring is a saturated ether and is generally stable. However, like other ethers, it can be susceptible to cleavage under strongly acidic conditions. The pyran oxygen can also act as a Lewis base.
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Ethynyl Group: The terminal alkyne is a versatile functional group in organic synthesis. The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile. The triple bond can undergo various addition reactions (e.g., hydrogenation, hydration, hydrohalogenation) and participate in coupling reactions such as the Sonogashira, Glaser, and Click reactions.[4]
Potential Applications
While specific applications for 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran are not documented, its structural features suggest potential utility in several fields.
Fragrance and Flavor Industry
The structurally similar compound, 2,6,6-trimethyl-2-vinyltetrahydropyran (linaloyl oxide), is used as a fragrance and flavoring agent.[1] Given this precedent, it is plausible that 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran could be investigated for its own organoleptic properties.
Medicinal Chemistry and Drug Development
The pyran ring is a common scaffold in many biologically active natural products and synthetic drugs.[5] The presence of the ethynyl group further enhances its potential in medicinal chemistry. The acetylene group is a recognized privileged structure in drug discovery, known to interact with a range of biological targets.[4] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.
Caption: Potential application areas for CAS 13837-60-0.
Biological Activity and Toxicological Profile
Biological Activity
There are no specific studies on the biological activity of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran. However, the broader class of pyran derivatives exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of this specific pyran derivative into screening libraries could be a fruitful area of research.
Toxicology and Safety
A specific Safety Data Sheet (SDS) for 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran is not publicly available. In the absence of specific data, it is prudent to handle this compound with the care afforded to a novel chemical entity.
Based on its structural analog, linaloyl oxide, the following potential hazards should be considered[1]:
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Flammability: Likely a flammable liquid and vapor.
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Eye Irritation: May cause serious eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.
Recommended Handling Precautions:
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Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
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Avoid release to the environment.
Analytical Characterization
Standard analytical techniques for organic compounds would be applicable for the characterization of 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure.
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Infrared (IR) Spectroscopy: The presence of the C≡C-H stretch (around 3300 cm⁻¹) and the C-O-C stretch of the ether would be characteristic.
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Mass Spectrometry (MS): GC-MS would be a suitable technique for determining the molecular weight and fragmentation pattern, aiding in structural elucidation and purity assessment.
Conclusion and Future Directions
2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran (CAS 13837-60-0) is a readily synthesizable compound with potential applications in fragrance chemistry and as a scaffold in medicinal chemistry. While specific data on its physicochemical properties, biological activity, and toxicology are currently lacking, this guide provides a solid foundation for future research.
Key areas for future investigation include:
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Full physicochemical characterization (boiling point, melting point, density, etc.).
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Exploration of its organoleptic properties for potential use in the fragrance and flavor industry.
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Screening for biological activity to assess its potential as a lead compound in drug discovery.
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A comprehensive toxicological evaluation to establish a complete safety profile.
This compound represents an opportunity for further scientific exploration, with its versatile chemical handles and its place within the biologically significant family of pyran derivatives.
References
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PubChem. (n.d.). 2,6,6-Trimethyl-2-vinyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
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ChemReg.net. (n.d.). 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-. Retrieved from [Link]
- Brenna, E., et al. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 22(11), 1967.
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ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... Retrieved from [Link]
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The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. Retrieved from [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]
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PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
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